2-Methyl-4-(oxetan-3-yloxy)pyrimidine
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Overview
Description
“2-Methyl-4-(oxetan-3-yloxy)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves various methods . One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Scientific Research Applications
Antitumor Activities
Researchers have synthesized and evaluated a series of compounds, including pyrimidine derivatives, for their antitumor activities. For instance, a novel series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines were designed targeting both thymidylate and purine nucleotide biosynthesis. These compounds exhibited micromolar to submicromolar antiproliferative potencies against various tumor cell lines, indicating their potential as multitargeted antifolate agents for cancer therapy (Liu et al., 2015).
DNA Interaction
The interaction of pyrimidine derivatives with DNA has been studied, revealing mechanisms through which these compounds could potentially influence biological processes. One study focused on a hydrochloric acid salt of 2-methyl-3-chloro-9-hydroxy-4H-pyrido[1,2-a]pyrimidine-4-one, demonstrating its ability to interact with DNA by a groove mode of binding. Such findings suggest the application of these compounds in studying DNA interactions and potentially in the development of therapeutic agents (Zhang et al., 2013).
Synthesis of Biologically Active Heterocyclic Compounds
Pyrimidine and its derivatives serve as key intermediates in the synthesis of a wide range of biologically active heterocyclic compounds. Their modification and synthesis have led to the development of molecules with potential therapeutic applications, including anti-plasmodial and antibacterial activities. For instance, the facile synthesis of N’-(anthracen-9(10H)-ylidene)-4-(4-hydrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide and its derivatives demonstrates the utility of pyrimidine scaffolds in drug design (Ajani et al., 2019).
Future Directions
Pyrimidines, including “2-Methyl-4-(oxetan-3-yloxy)pyrimidine”, are considered promising compounds due to their outstanding activity and their mode of action which is different from other fungicides . With the increasing evolution of pesticide resistance, new pyrimidinamine derivatives are being explored . This suggests that there is potential for future research and development in this area.
Mechanism of Action
Target of Action
Pyrimidines and oxetanes, the two main structural components of “2-Methyl-4-(oxetan-3-yloxy)pyrimidine”, have been studied for their interactions with various biological targets. Pyrimidines are known to interact with a variety of enzymes and receptors, playing crucial roles in numerous biological processes . Oxetanes have been used in drug discovery due to their ability to improve the pharmacokinetic properties of drug molecules .
Mode of Action
Oxetanes, on the other hand, are known to improve the stability and bioavailability of drug molecules .
Biochemical Pathways
Without specific information on “this compound”, it’s challenging to determine the exact biochemical pathways it affects. Pyrimidines are involved in nucleic acid synthesis, and any compound containing a pyrimidine ring could potentially affect these pathways .
Pharmacokinetics
Oxetanes are known to improve the pharmacokinetic properties of drug molecules, including absorption and metabolic stability .
properties
IUPAC Name |
2-methyl-4-(oxetan-3-yloxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-9-3-2-8(10-6)12-7-4-11-5-7/h2-3,7H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRWVFGEFZHUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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